2-Fluoroethyl 4-bromobenzenesulfonate
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Overview
Description
2-Fluoroethyl 4-bromobenzenesulfonate is an organic compound with the molecular formula C8H8BrFO3S It is a derivative of benzenesulfonate, featuring both a fluoroethyl and a bromine substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl 4-bromobenzenesulfonate typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-fluoroethanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems can ensure precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoroethyl 4-bromobenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonate group, potentially converting it to a sulfinic acid or sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzenesulfonates.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinic acids or sulfides.
Scientific Research Applications
2-Fluoroethyl 4-bromobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonate groups.
Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Fluoroethyl 4-bromobenzenesulfonate involves its reactivity towards nucleophiles and electrophiles. The fluoroethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonate: Lacks the fluoroethyl group, resulting in different reactivity and applications.
2-Fluoroethyl benzenesulfonate:
4-Fluorobenzenesulfonate: Contains a fluorine atom directly attached to the benzene ring, leading to distinct chemical properties.
Uniqueness
2-Fluoroethyl 4-bromobenzenesulfonate is unique due to the presence of both a fluoroethyl and a bromine substituent on the benzene ring
Properties
IUPAC Name |
2-fluoroethyl 4-bromobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO3S/c9-7-1-3-8(4-2-7)14(11,12)13-6-5-10/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTGRXPRJSRUMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OCCF)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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